Methyl (3-chlorophenyl)(difluoro)acetate is a chemical compound characterized by its unique functional groups, including a methyl ester linked to a difluoroacetate moiety and a chlorophenyl group. Its molecular formula is , indicating the presence of chlorine and fluorine atoms, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Methyl (3-chlorophenyl)(difluoro)acetate falls under the category of organofluorine compounds due to the presence of fluorine atoms, and it is classified as an ester due to the methyl ester functional group. Its structure also classifies it as an aromatic compound due to the chlorophenyl group.
Several synthesis methods have been developed for methyl (3-chlorophenyl)(difluoro)acetate, primarily focusing on esterification reactions. The following outlines common approaches:
These methods are favored for their efficiency and ability to produce high yields of the desired compound.
The molecular structure of methyl (3-chlorophenyl)(difluoro)acetate can be represented using various structural formulas:
COC(=O)C(F)(F)c1cc(ccc1Cl)
XQWZLZZKZKZQFY-UHFFFAOYSA-N
Methyl (3-chlorophenyl)(difluoro)acetate participates in several significant chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.
The mechanism of action for methyl (3-chlorophenyl)(difluoro)acetate involves several key steps depending on the reaction pathway:
The kinetics of these reactions can vary significantly based on solvent polarity and temperature, affecting both rate constants and product distributions.
Methyl (3-chlorophenyl)(difluoro)acetate has several notable applications:
Understanding these applications highlights its significance in both industrial chemistry and research settings, paving the way for further exploration into its potential uses.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: